4-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester” is a boronic ester, which is a class of compounds that are highly valuable building blocks in organic synthesis . The compound has an empirical formula of C7H7BBrFO3 .
Synthesis Analysis
The synthesis of boronic esters like “this compound” often involves borylation approaches . Protodeboronation, a process of removing the boron group from boronic esters, is not well developed, but there have been reports of catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “this compound” includes bromine (Br), fluorine (F), and methoxy (OCH3) substituents on a phenyl ring, along with a boronic acid group .Chemical Reactions Analysis
Boronic esters like “this compound” are known to undergo various chemical transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations such as alkenylations, alkynylations, and arylations . They are also used in the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .Mechanism of Action
Target of Action
Instead, it is a versatile reagent used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound acts as an organoboron reagent. It forms a complex with a transition metal catalyst, typically palladium. The organoboron compound undergoes transmetalation, transferring the organic group from boron to palladium . This process forms a new carbon-carbon bond, linking the organic group of the boronic ester to another organic molecule .
Pharmacokinetics
It’s worth noting that boronic esters, including this compound, are susceptible to hydrolysis, especially at physiological ph . This property could significantly influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters is dependent on the pH of the environment . Additionally, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the choice of catalyst, the temperature, and the solvent used .
Safety and Hazards
While specific safety and hazard information for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester” is not available, it’s important to handle all chemical compounds with care. The compound is labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, H335, indicating potential hazards if ingested, in contact with skin, or if it causes eye irritation or respiratory irritation .
Properties
IUPAC Name |
2-(4-bromo-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)11-9(16)6-8(15)7-10(11)17-5/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAGPFGNJZMYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.